4-Methylbenzo[d]thiazol-6-aMine
Description
Properties
IUPAC Name |
4-methyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZWBAPRGOCYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methylated Benzothiazolamines
Established Synthetic Routes to 4-Methylbenzo[d]thiazol-6-amine and Analogues
The synthesis of the benzothiazole (B30560) scaffold is a significant focus in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. mdpi.comekb.egnih.gov Various synthetic strategies have been developed to construct this heterocyclic system, with the most common being the condensation of a 2-aminothiophenol (B119425) with a carbonyl or cyano-containing compound. mdpi.com
Multi-Step Synthesis Strategies for Benzothiazole Derivatives
Multi-step syntheses are frequently employed to produce complex benzothiazole derivatives, including those with specific substitution patterns like this compound. These strategies often involve the initial formation of a substituted aniline (B41778) or thiourea, followed by cyclization to form the benzothiazole ring.
One common approach begins with substituted anilines which are reacted with potassium thiocyanate (B1210189) (KSCN) and bromine to form 2-aminobenzothiazole (B30445) derivatives. nih.gov For instance, 5,6-substituted derivatives of 2-aminobenzothiazole can be synthesized from readily available 3,4-substituted anilines. nih.gov Another strategy involves the acylation of a starting aminobenzothiazole with a reagent like chloroacetyl chloride, followed by further cyclization reactions to build additional heterocyclic rings onto the benzothiazole core. mdpi.com For example, a two-step synthesis of tricyclic imidazo[2,1-b] mdpi.comsioc-journal.cnbenzothiazolones has been reported, starting with the in situ formation of 2-aminodihydrobenzothiazol-7-ones from 1,3-diketones, bromine, and thiourea, followed by alkylation and intramolecular cyclization. nih.gov
A multi-step procedure was also used to synthesize a series of benzothiazole-4-formylpyrazoles. nih.gov Furthermore, the synthesis of 2,5,6-trisubstituted 2-aminobenzothiazoles has been achieved from 3,4-substituted anilines in the presence of KSCN and bromine. nih.gov
The synthesis of 4-(6-Methyl-2-benzothiazolyl)benzeneamine, an analogue, involves heating 2-amino-5-methylbenzenethiol (B1267416) with 4-aminobenzoic acid in the presence of polyphosphoric acid. chemicalbook.com This reaction results in the formation of the desired product in high yield after purification. chemicalbook.com
Condensation Reactions for Benzothiazole Core Formation
Condensation reactions represent a cornerstone in the synthesis of the benzothiazole core. mdpi.com The most prevalent method involves the reaction of 2-aminobenzenethiol with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives. mdpi.comnih.gov
The reaction between 2-aminothiophenol and aldehydes is a widely used one-step method to afford 2-arylbenzothiazoles. mdpi.com This reaction can be facilitated by various catalysts and conditions. For example, sodium hydrosulfite in a water-ethanol mixture can be used as an oxidizing agent. mdpi.com Other catalytic systems include ammonium (B1175870) chloride in a methanol-water solvent, which activates the aldehyde through hydrogen bonding. mdpi.com The mechanism generally involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by cyclization and subsequent oxidation to form the aromatic benzothiazole ring. ekb.eg
Carboxylic acids can also be condensed with 2-aminothiophenol to yield 2-substituted benzothiazoles. nih.gov These reactions often require a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or a MeSO3H/SiO2 system, and elevated temperatures. nih.gov The use of molecular iodine as a mild Lewis acid catalyst in solvent-free conditions has also been reported for the condensation with N-protected amino acids. nih.govmdpi.com
The following table summarizes various condensation reactions for the synthesis of benzothiazole derivatives:
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminothiophenol, Benzaldehydes | Sodium hydrosulfite, water-ethanol, reflux | 2-Arylbenzothiazoles | 51-82 | mdpi.com |
| 2-Aminothiophenol, Aromatic Aldehydes | Ionic liquid immobilized on magnetic nanoparticles, 70°C | 2-Arylbenzothiazoles | 83-91 | mdpi.com |
| 2-Aminothiophenol, Aliphatic/Aromatic Carboxylic Acids | MeSO3H/SiO2, 140°C | 2-Substituted Benzothiazoles | 70-92 | nih.gov |
| N-Protected Amino Acids, 2-Aminothiophenol | Molecular iodine, solvent-free | 2-Substituted Benzothiazoles | 54-98 | nih.govmdpi.com |
| 2-Aminothiophenol, Chloroacetyl chloride | Acetic acid, microwave irradiation | 2-Chloromethyl-benzothiazole | High | mdpi.com |
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are another valuable tool in the synthesis and functionalization of benzothiazole derivatives. A notable example is the regioselective nucleophilic substitution of 2-(allyloxy)benzothiazoles with allylic Grignard reagents. The regioselectivity of this C-C coupling reaction is influenced by the coordination of the heterocyclic ring by the organometallic reagent. rsc.org
Another application of nucleophilic substitution is in the synthesis of benzothiazole amide derivatives. These compounds can be prepared through a nucleophilic acyl substitution reaction between a 2-aminobenzothiazole and various cinnamic acid compounds. rsc.org This method has been described as facile and efficient. rsc.org
Cyclization Reactions in the Synthesis of Benzothiazolamines
Intramolecular cyclization is a key step in many synthetic routes to benzothiazoles. One of the classic methods is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.netresearchgate.net This method is particularly effective for the synthesis of substituted benzothiazoles. researchgate.netresearchgate.net
Another approach involves the cyclization of thiobenzanilides using a photosensitizer like riboflavin (B1680620) and a sacrificial oxidizing agent under visible light irradiation. mdpi.com Radical cyclization of thioformanilides induced by chloranil (B122849) under irradiation has also been reported. mdpi.com
Transition metal-catalyzed cyclizations are also prevalent. For example, 2-substituted benzothiazoles can be synthesized through the intramolecular C-S cross-coupling of ortho-iodothioanilides promoted by KOtBu with a catalytic amount of phenanthroline. organic-chemistry.org Copper and palladium catalysts have been used for the intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides. indexcopernicus.com
Furthermore, the cyclization of 2-aminothiophenol compounds with carbon dioxide and a hydrosilane, catalyzed by an acetate-based ionic liquid, provides an environmentally benign approach to benzothiazole synthesis. mdpi.com The synthesis of 2-aminobenzothiazoles can also be achieved through the cyclization of arylthioureas with liquid bromine in chloroform, a method dating back to the early 1900s known as the Hugerschoff synthesis. indexcopernicus.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgresearchgate.net This technology has been successfully applied to the synthesis of various benzothiazole derivatives.
A notable application is the copper-catalyzed microwave-assisted synthesis of benzothiazole derivatives in water, which is described as a simple, efficient, and inexpensive method. sioc-journal.cn Another green approach involves the condensation of 2-aminophenol, 2-aminothiophenol, or 1,2-phenylenediamine with aldehydes using waste curd water as a catalytic solvent under microwave irradiation. tandfonline.combohrium.com This method highlights a waste-to-wealth paradigm and reduces chemical waste. tandfonline.combohrium.com
Microwave irradiation has also been employed for the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, and for the reaction of ortho-aminothiophenol with fatty acids using P4S10 as a catalyst in solvent-free conditions. mdpi.com These protocols are efficient, rapid, and often environmentally friendly. mdpi.com
The following table provides examples of microwave-assisted synthesis of benzothiazoles:
| Reactants | Catalyst/Solvent | Conditions | Product | Reference |
| 2-Iodoanilines, Aldehydes | CuI, 8-hydroxyquinoline, Water | 100 °C | Benzothiazole derivatives | sioc-journal.cn |
| 2-Aminothiophenol, Aldehydes | Waste curd water | Microwave irradiation | 2-Arylbenzothiazoles | tandfonline.combohrium.com |
| 2-Amino-6-substituted benzothiazoles, Benzaldehyde (B42025) | Anhydrous ethanol | Microwave irradiation (1-2 min) | 2-Benzylidenoimino-6-substitutedbenzothiazoles | semanticscholar.org |
| Ortho-aminothiophenol, Fatty acids | P4S10 | Microwave irradiation (3-4 min), solvent-free | 2-Substituted benzothiazoles | mdpi.com |
Functionalization and Derivatization Strategies
Once the benzothiazole core is synthesized, it can be further functionalized to introduce various substituents and modulate its properties. A common strategy involves the derivatization of the amino group in 2-aminobenzothiazoles. For instance, 2-aminobenzothiazole can undergo a nucleophilic acyl substitution reaction with cinnamic acid derivatives to form benzothiazole amides. rsc.org
Another approach involves a multi-step sequence starting from a nitro-substituted 2-aminobenzothiazole. The amino group is first protected, followed by the reduction of the nitro group to an amino group, which can then be further functionalized. mdpi.com
Schiff base formation is another versatile method for derivatization. The amino group of a benzothiazolamine can be condensed with an aldehyde to form an imine, which can then undergo further reactions. For example, 2-amino-6-substituted benzothiazoles react with benzaldehyde to form Schiff bases, which can then be cyclized to form benzothiazolo[3,2-α]-s-triazine-4-[3H]thiones. semanticscholar.org
The synthesis of thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine has been achieved by reacting 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with various substituted benzaldehydes, followed by cyclocondensation of the resulting imines with 2-mercaptoacetic acid. researchgate.net
Furthermore, 4-methylbenzo[d]thiazol-2-amine has been co-crystallized with various organic acids to form adducts through hydrogen bonding, demonstrating another aspect of its chemical reactivity and potential for creating supramolecular structures. sci-hub.se
Amidation and Acylation Reactions
Amidation and acylation reactions of this compound are fundamental transformations that introduce amide and acyl groups, respectively, onto the amine functionality. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science.
Amidation typically involves the reaction of the primary amine group of this compound with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, to form an amide bond (-NH-C=O). These reactions are often facilitated by coupling agents or carried out under conditions that promote the removal of water.
Acylation is a specific type of amidation where an acyl group (R-C=O) is introduced. For instance, N-acyl derivatives of 6-methylbenzo[d]thiazol-2-amine have been prepared through simple acylation reactions. researchgate.net Similarly, novel benzothiazole derivatives incorporating amino acid moieties like glycine, methionine, alanine, and phenylalanine have been synthesized via acylation reactions mediated by benzotriazole (B28993) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
A study detailed the synthesis of N-(2-(Benzo[d]thiazol-2-yl)-6-chlorophenyl)-4-iodobenzamide, showcasing the acylation of a benzothiazole derivative. acs.org Another example is the preparation of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide from 2-amino-6-thiocyanato benzothiazole and chloroacetyl chloride. rsc.org
The reaction conditions for these transformations can vary. For example, the synthesis of 2-chloro-N-(6-substituted-1,3-benzothiazole-2-yl) quinazoline-4-(3H)-one involves treating 2-[(chloroacetyl) amino] benzoic acid with different 2-amino-6-substituted benzothiazoles. researchgate.net
Imine and Schiff Base Formation
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. muthayammal.in This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The general structure of these compounds features an azomethine group (-N=CH-). muthayammal.in
The formation of Schiff bases is a versatile method for creating new derivatives. For instance, (E)-N-benzylidene-4-methylbenzo[d]thiazol-2-amine and its substituted analogues have been synthesized and characterized. muthayammal.in In another study, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl-methylidene)amino-1,3-thiazoles were prepared by condensing 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines with various aromatic aldehydes. arabjchem.org
The reaction conditions for imine formation are generally mild. For example, the synthesis of certain thiazolidin-4-one derivatives begins with the reaction of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with different substituted benzaldehydes. researchgate.net Similarly, the reaction of 2-amino thiazole (B1198619) derivatives with various aldehyde substitutes can furnish Schiff bases. nih.gov The formation of cyclic imines can also occur if the amine and carbonyl functionalities are present in the same molecule, leading to five- or six-membered rings. masterorganicchemistry.com
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
While specific examples of 1,3-dipolar cycloaddition reactions directly involving this compound are not extensively detailed in the provided search results, the broader class of benzothiazoles participates in various cycloaddition reactions. Thiazoles, in general, can undergo cycloaddition reactions. nih.gov
For instance, the formation of thiazolidin-4-one derivatives involves a cyclocondensation reaction of prepared imines with 2-mercaptoacetic acid. researchgate.net This reaction, while not a 1,3-dipolar cycloaddition, demonstrates the utility of benzothiazole derivatives in constructing new heterocyclic rings.
Oxidation Reactions of Sulfur-Containing Moieties
The sulfur atom within the thiazole ring of benzothiazole derivatives is susceptible to oxidation. This can lead to the formation of sulfoxides or sulfones. For example, benzothiazole can undergo an oxidative ring-opening to yield a methyl sulfonate ester in the presence of an oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in methanol. scholaris.caresearchgate.net
Mechanistic studies suggest that this ring-opening may occur before the oxidation of the sulfur atom. scholaris.caresearchgate.net The reaction likely proceeds through a stable intermediate, which has been isolated and characterized as a methyl sulfonate ester. scholaris.ca The proposed pathway involves the initial ring opening of the thiazole to liberate a thiol and an amide group, followed by the oxidation of the thiol. scholaris.ca
The oxidation of thiols to sulfonic acids can also be achieved using reagents like Oxone®/NaHCO3. researchgate.net This process is believed to proceed via electron transfer steps, with the formation of a disulfide at low conversions. researchgate.net Furthermore, photocatalytic oxidative C–H thiolation has been used to synthesize benzothiazoles, where an initial oxidation at the sulfur forms a thiyl radical cation that undergoes intramolecular cyclization. thieme-connect.com
Formation of Heterocyclic Hybrids and Conjugates
The versatile reactivity of the this compound core allows for its incorporation into a variety of heterocyclic hybrids and conjugates. This is a common strategy in medicinal chemistry to explore new chemical space and potentially enhance biological activity.
Several studies have reported the synthesis of benzothiazole hybrids with other heterocyclic structures. For example, new derivatives have been synthesized that include pyrimidine (B1678525) and thiazolidinone moieties. jocpr.comresearchgate.net One such series includes 2-(5-cyano-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide. jocpr.comresearchgate.net
Another approach involves the three-component condensation reaction of a substituted arylaldehyde, a 2-aminobenzothiazole derivative (such as 2-amino-4-methyl-benzo[d]thiazole), and 2-naphthol (B1666908) or 6-hydroxyquinoline (B46185) to form complex heterocyclic systems. conicet.gov.ar The synthesis of 3-cyano-4-imino-2-methylthio-8-methyl-4H-pyrimido[2,1-b] researchgate.netbenzothiazole and its subsequent reactions with various nucleophiles to create 2,3-disubstituted derivatives further illustrates the formation of fused heterocyclic systems. semanticscholar.org
The synthesis of benzo thieme-connect.comconicet.gov.arthiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6-one derivatives has also been achieved using various substituted 2-aminobenzothiazoles, including 4-methylbenzo[d]thiazol-2-amine. arabjchem.org
Reaction Mechanism Elucidation in Methylated Benzothiazolamine Synthesis
Understanding the reaction mechanisms involved in the synthesis of methylated benzothiazolamines is crucial for optimizing reaction conditions and improving yields.
Investigation of Rate-Determining Steps
In the context of benzothiazole synthesis, various factors can influence the reaction rate. For photocatalytic oxidative C-H thiolation to form benzothiazoles, cyclic voltammetry and density functional theory (DFT) calculations suggest that the initial oxidation at the sulfur to form a thiyl radical cation is a key step. thieme-connect.com The subsequent intramolecular cyclization is favorable and drives the reaction. thieme-connect.com
Table 1: Synthetic Methodologies for this compound Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| Amidation/Acylation | Carboxylic acids/derivatives, coupling agents (e.g., DCC) | Amides, Acyl derivatives |
| Imine/Schiff Base Formation | Aldehydes, Ketones | Imines, Schiff Bases |
| Cycloaddition (related) | Imines, 2-mercaptoacetic acid | Thiazolidin-4-ones |
| Oxidation | MMPP, Oxone®/NaHCO3 | Sulfonate esters, Sulfonic acids |
| Heterocyclic Hybrid Formation | Arylaldehydes, 2-naphthol/6-hydroxyquinoline; Pyrimidine/Thiazolidinone precursors | Fused heterocyclic systems |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum of 4-methylbenzo[d]thiazol-6-amine would provide critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the proton on the thiazole (B1198619) ring, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts (δ, in ppm), signal splitting patterns (e.g., singlet, doublet), and integration values would confirm the proton framework of the molecule.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| H on Thiazole Ring (C2-H) | Higher ppm range | Singlet | 1H |
| Aromatic Protons (on benzo ring) | ~6.5 - 8.0 | Doublets, Singlets | 3H total |
| Amine Protons (-NH₂) | Broad, variable | Singlet (broad) | 2H |
| Methyl Protons (-CH₃) | Lower ppm range (~2.0-2.5) | Singlet | 3H |
Note: This table represents expected values based on general principles of NMR spectroscopy. Specific experimental data for this compound is not publicly available.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, with its eight carbon atoms, the spectrum would show distinct peaks for each unique carbon, including the methyl carbon, the carbons of the fused benzene ring, and the carbons of the thiazole ring. The chemical shifts of these peaks are indicative of the carbon's hybridization (sp², sp³) and its electronic environment.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Methyl Carbon (-CH₃) | ~15 - 25 |
| Aromatic CH Carbons | ~100 - 130 |
| Aromatic Quaternary Carbons (C-N, C-S, C-C) | ~120 - 155 |
| Thiazole Ring Carbons | ~110 - 170 |
Note: This table represents expected values based on general principles of NMR spectroscopy. Specific experimental data for this compound is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity through the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the signals of the protonated carbons in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This technique is crucial for piecing together the entire molecular structure by connecting the different fragments, for instance, linking the methyl protons to their attached quaternary carbon and adjacent aromatic carbon.
Currently, no 2D NMR data for this compound has been reported in the accessible scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification and Interactions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic ring and methyl group, C=N and C=C bonds within the fused ring system, and C-N bonds.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |
| C=N (Thiazole) | Stretch | 1600 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| N-H | Bend | 1550 - 1640 |
Note: This table represents expected values. Specific experimental IR data for this compound is not publicly available.
Analysis of Hydrogen Bonding Networks
The presence of the primary amine (-NH₂) group makes this compound a candidate for forming intermolecular hydrogen bonds. In the solid state or in concentrated solutions, the N-H stretching bands in the IR spectrum would likely appear broader and shifted to lower wavenumbers compared to a very dilute solution in a non-polar solvent. This broadening and shifting is a classic indicator of hydrogen bonding, where the amine protons of one molecule interact with electronegative atoms (like the nitrogen of the thiazole ring or the amine nitrogen) of a neighboring molecule. A detailed analysis of these shifts could provide insight into the strength and nature of the hydrogen bonding network in the solid state.
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
For this compound (C₈H₈N₂S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight (164.046 g/mol ). The fragmentation pattern would result from the cleavage of the molecule at its weakest points. Expected fragmentation could involve the loss of small, stable molecules or radicals, which would help to confirm the arrangement of the atoms.
Expected Mass Spectrometry Data for this compound
| Ion | m/z Value (Expected) | Identity |
|---|---|---|
| [M]⁺ | 164 | Molecular Ion |
| [M-HCN]⁺ | 137 | Loss of hydrogen cyanide |
| [M-CH₃]⁺ | 149 | Loss of a methyl radical |
Note: This table represents plausible fragmentation pathways. Specific experimental mass spectrometry data for this compound is not publicly available.
Table of Compounds Mentioned
| Compound Name |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For derivatives of 4-methylbenzo[d]thiazole, HRMS provides unambiguous confirmation of their molecular formula. For instance, in the analysis of a related compound, N-(biphenyl-2-yl)-4-phenylbenzo[d]thiazol-2-amine, the calculated m/z for the [M+H]+ ion was 379.1263, while the found value was 379.1271, demonstrating the precision of this technique. rsc.org Similarly, for 6-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzo[d]thiazol-2-amine, the calculated value for [M+H]+ was 323.0171 and the found value was 323.0172. rsc.org This level of accuracy is indispensable for confirming the identity of newly synthesized compounds.
| Compound | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |
| N-(Biphenyl-2-yl)-4-phenylbenzo[d]thiazol-2-amine | 379.1263 | 379.1271 | rsc.org |
| 6-Chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzo[d]thiazol-2-amine | 323.0171 | 323.0172 | rsc.org |
| 6-Bromo-N-(4-bromo-2-methylphenyl)-4-methylbenzo[d]thiazol-2-amine | 409.9088 | 409.9092 | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Supramolecular Synthons
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These interactions lead to the formation of predictable and recurring patterns called supramolecular synthons. rsc.orgnih.gov In the crystal structures of adducts formed between 4-methylbenzo[d]thiazol-2-amine and various organic acids, the interplay of hydrogen bonds and other non-covalent interactions results in the formation of homo or hetero supramolecular synthons. researchgate.netsci-hub.se A common synthon observed in these structures is the R2 2(8) ring motif, which plays a crucial role in the molecular recognition between the benzothiazole (B30560) and the organic acid. researchgate.netsci-hub.se The formation of these synthons directs the self-assembly of the molecules into one-, two-, or three-dimensional networks. researchgate.netsci-hub.se
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. The assessment of purity is a critical step in the characterization of any substance.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and greater sensitivity. When coupled with a mass spectrometer (UHPLC-MS), it becomes a powerful tool for the analysis of complex mixtures and the definitive identification of individual components. nih.govnih.govrsc.org This technique has been employed in the analysis of benzothiazole derivatives, allowing for their separation and identification with high confidence. nih.govnih.gov The use of a C18 column in reverse-phase UHPLC is a common approach for the separation of such compounds. nih.gov
| Analytical Technique | Application | Reference |
| UHPLC-MS | Separation and identification of benzothiazole derivatives | nih.govnih.govrsc.org |
| Reverse-Phase UHPLC with C18 column | Separation of methyl-aminobenzothiazole isomers | nih.gov |
Chiral Chromatography for Enantiomeric Separation
For chiral molecules, which exist as non-superimposable mirror images (enantiomers), chiral chromatography is the primary method for their separation and the determination of enantiomeric purity. While this compound itself is not chiral, derivatives of benzothiazoles can be. Chiral HPLC, often utilizing columns with a chiral stationary phase such as Daicel Chiralpak, is used to separate the enantiomers of these derivatives. nih.govacs.orggoogle.com For instance, the enantiomeric separation of (1R,2R)-2-((6-Methylbenzo[d]thiazol-2-yl)thio)cyclohexan-1-ol was achieved using a Daicel CHIRALPAK AD-H column. nih.govacs.org The ability to separate and analyze individual enantiomers is crucial, as they can exhibit different biological activities.
Biological Activities and Mechanistic Studies Non Human and in Vitro Focus
Antimicrobial Activity Studies
The antimicrobial potential of compounds related to 4-Methylbenzo[d]thiazol-6-amine has been a subject of scientific investigation, revealing a range of activities against various bacterial and fungal strains. These studies, conducted in vitro, provide foundational knowledge on the efficacy of this chemical scaffold against medically relevant microorganisms.
Derivatives of the benzothiazole (B30560) nucleus have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A series of novel benzothiazole hybrids were synthesized and evaluated for their antibacterial effects. Among these, certain compounds incorporating a 2-imino-thiazolidin-4-one structure showed significant activity researchgate.net.
The minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for various benzothiazole derivatives against several bacterial species. For instance, in a study of benzothiazole derivatives clubbed with isatin, one compound exhibited an MIC of 3.1 μg/ml against E. coli and 12.5 μg/ml against S. aureus nih.gov. Another study on 2,5-disubstituted furane benzothiazole derivatives reported potent activity, with some compounds showing MIC values as low as 1.6 μM against S. cerevisiae, indicating a broader antimicrobial spectrum nih.gov.
In research focused on antipyrine-containing 6-substituted benzothiazole-based azo dyes, a derivative with a chloro group at the 5th position of the benzothiazole ring showed an MIC ranging from 25–50 μg/ml against Salmonella typhimurium and Klebsiella pneumonia, which was comparable to the standard drug streptomycin (B1217042) nih.gov. Furthermore, thiazolidin-4-one derivatives of benzothiazole have been found to be active against Pseudomonas aeruginosa and Escherichia coli with MIC values in the range of 0.09–0.18 mg/ml nih.gov.
Some benzothiazole derivatives have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, certain 2-azidobenzothiazoles exhibited an MIC of 8 μg/mL against S. aureus and E. faecalis nih.gov.
Table 1: Minimal Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives
| Compound Derivative | Bacterial Strain | MIC | Reference |
|---|---|---|---|
| Isatin-clubbed benzothiazole | E. coli | 3.1 µg/ml | nih.gov |
| Isatin-clubbed benzothiazole | S. aureus | 12.5 µg/ml | nih.gov |
| 2,5-disubstituted furane benzothiazole | S. cerevisiae | 1.6 µM | nih.gov |
| Antipyrine-containing 6-substituted benzothiazole azo dye | S. typhimurium | 25–50 µg/ml | nih.gov |
| Antipyrine-containing 6-substituted benzothiazole azo dye | K. pneumonia | 25–50 µg/ml | nih.gov |
| Thiazolidin-4-one derivative of benzothiazole | P. aeruginosa | 0.09–0.18 mg/ml | nih.gov |
| Thiazolidin-4-one derivative of benzothiazole | E. coli | 0.09–0.18 mg/ml | nih.gov |
| 2-azidobenzothiazole | S. aureus | 8 µg/mL | nih.gov |
| 2-azidobenzothiazole | E. faecalis | 8 µg/mL | nih.gov |
The minimal bactericidal concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. For certain benzothiazole derivatives, the MBC values have been determined. In a study of various benzothiazole compounds, the MBC values against S. aureus, B. subtilis, and E. coli ranged from 100 to 400 µg/mL, 50 to 400 µg/mL, and 50 to 200 µg/mL, respectively nih.gov.
Table 2: Minimal Bactericidal Concentration (MBC) of Selected Benzothiazole Derivatives
| Compound Derivative | Bacterial Strain | MBC | Reference |
|---|---|---|---|
| Benzothiazole derivative | S. aureus | 100 - 400 µg/mL | nih.gov |
| Benzothiazole derivative | B. subtilis | 50 - 400 µg/mL | nih.gov |
| Benzothiazole derivative | E. coli | 50 - 200 µg/mL | nih.gov |
Bacterial biofilms are communities of microorganisms attached to a surface, which can show increased resistance to antimicrobial agents. The ability of benzothiazole derivatives to inhibit biofilm formation has been investigated. Certain active compounds were found to significantly inhibit the biofilm formation of pathogenic Candida isolates researchgate.net. Specifically, 2-azidobenzothiazoles have been shown to significantly inhibit the biofilm formation of bacterial strains at concentrations below their MIC nih.gov.
Antifungal Activity (e.g., against C. albicans, A. flavus, A. niger)
In addition to antibacterial effects, benzothiazole derivatives have been evaluated for their antifungal properties. A number of synthesized benzothiazole hybrids demonstrated activity against Candida albicans researchgate.net. In a study focusing on C-6 methyl substituted benzothiazole derivatives, several compounds showed moderate to potent antifungal activity against Aspergillus niger lupinepublishers.comresearchgate.netlupinepublishers.com. One particular derivative, designated as D-5, exhibited potent activity against this fungus lupinepublishers.comresearchgate.netlupinepublishers.com. Another study reported that 5/6-arylamino-4,7-dioxobenzothiazoles displayed potent antifungal activities against Candida species and Aspergillus niger nih.gov.
Table 3: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound Derivative | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| C-6 Methyl Substituted Benzothiazole (D-5) | Aspergillus niger | Potent | lupinepublishers.comresearchgate.netlupinepublishers.com |
| C-6 Methyl Substituted Benzothiazole (D-6, D-8, D-9) | Aspergillus niger | Moderate | lupinepublishers.comresearchgate.netlupinepublishers.com |
| 5/6-arylamino-4,7-dioxobenzothiazole | Candida species | Potent | nih.gov |
| 5/6-arylamino-4,7-dioxobenzothiazole | Aspergillus niger | Potent | nih.gov |
The mechanism of action for the antimicrobial effects of benzothiazole derivatives is an area of active research. One proposed mechanism is the inhibition of essential enzymes in the microbial pathogens. For example, some benzothiazole compounds have been shown to suppress the activity of Escherichia coli dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis nih.gov. Molecular docking studies have suggested that these compounds may form hydrogen bonds with active site residues of the enzyme nih.gov.
In the context of antifungal activity, it is known that triazole moieties, which are sometimes incorporated into benzothiazole derivatives, can block the active site of the 14α-demethylase enzyme. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane rsc.org. Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death rsc.org. Molecular docking studies of benzothiazole-appended bis-triazole derivatives have supported the hypothesis that these compounds could act as potent inhibitors of 14α-demethylase rsc.org.
Antiproliferative Activity and Related Mechanisms (In Vitro Studies)
The this compound scaffold is a core component of various derivatives investigated for their potential as anticancer agents. In vitro studies have explored their cytotoxic effects on cancer cell lines, their ability to inhibit key enzymes involved in cancer progression, and their capacity to induce programmed cell death and halt the cell division cycle.
Cytotoxicity against Cancer Cell Lines (e.g., IC50 values)
Derivatives of the aminobenzothiazole structure have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Structure-activity relationship studies indicate that modifications to this core scaffold significantly influence potency. For instance, a series of 6-amino-2-phenylbenzothiazole hydrochlorides exhibited moderate antitumour activity, with IC50 values ranging from 9x10⁻⁶ to 4x10⁻³ M nih.gov. The sensitivity of cell lines varied, with laryngeal carcinoma (Hep-2) and breast adenocarcinoma (MCF-7) showing particular susceptibility nih.gov.
Similarly, other hybrid molecules incorporating the benzothiazole nucleus have shown potent antiproliferative effects. A series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione moieties were tested against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HEPG-2), and breast cancer (MCF-7) cell lines nih.gov. One of the most potent compounds in this series, derivative 4a , displayed IC50 values of 5.61, 7.92, and 3.84 µM against HCT-116, HEPG-2, and MCF-7 cells, respectively nih.govnih.gov. Another compound, 4e , also showed a strong impact on the MCF-7 breast cancer cell line with an IC50 of 6.11 µM nih.govnih.gov. These compounds also exhibited a favorable safety profile in vitro, showing lower toxicity towards normal WI-38 cells nih.govnih.gov.
Further studies on monothiooxalamide–benzothiazole hybrids identified a derivative, 1c (N-(benzo[d]thiazol-2-yl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamide), as a potent inhibitor of breast cancer cell growth researchgate.net. Chalcone derivatives bearing benzothiazole groups also exhibited significant antiproliferative effects against AGS gastric cancer cells, with compounds C3 and C4 showing IC50 values of 7.55 µg/mL and 8.25 µg/mL, respectively, after 48 hours of treatment nih.gov.
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| 6-Amino-2-(4-fluorophenyl)benzothiazole hydrochloride (19 ) | HEP-2 | Laryngeal Carcinoma | 9x10⁻⁶ M (9 µM) | nih.gov |
| 2-Aminobenzothiazole-thiazolidinedione hybrid (4a ) | MCF-7 | Breast Cancer | 3.84 µM | nih.govnih.gov |
| 2-Aminobenzothiazole-thiazolidinedione hybrid (4a ) | HCT-116 | Colorectal Carcinoma | 5.61 µM | nih.govnih.gov |
| 2-Aminobenzothiazole-thiazolidinedione hybrid (4e ) | MCF-7 | Breast Cancer | 6.11 µM | nih.govnih.gov |
| 2-Aminobenzothiazole-thiazolidinedione hybrid (4a ) | HEPG-2 | Hepatocellular Carcinoma | 7.92 µM | nih.govnih.gov |
| Benzothiazole-Chalcone Hybrid (C3 ) | AGS | Gastric Cancer | 7.55 µg/mL | nih.gov |
| Benzothiazole-Chalcone Hybrid (C4 ) | AGS | Gastric Cancer | 8.25 µg/mL | nih.gov |
Enzyme Inhibition Studies (e.g., BRAF, VEGFR-2, IMPDH)
The antiproliferative activity of benzothiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.
BRAF and VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. Several benzothiazole derivatives have been identified as potent VEGFR-2 inhibitors. A hybrid compound, 4f , which combines a 6-methylbenzo[d]thiazole core with a 1,3,4-thiadiazole (B1197879) moiety, was found to be a potent dual inhibitor of both BRAF kinase and VEGFR-2 nih.govresearchgate.net. It suppressed VEGFR-2 with an IC50 value of 0.071 µM and inhibited BRAF with an IC50 of 0.194 µM, values comparable to the multi-kinase inhibitor sorafenib (B1663141) nih.govresearchgate.net. Another 2-aminobenzothiazole hybrid, 4a , emerged as a highly active inhibitor of VEGFR-2 with an IC50 of 91 nM nih.govnih.gov.
IMPDH Inhibition: Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. As cancer cells have a high demand for nucleic acids to sustain their rapid proliferation, IMPDH is an attractive target for anticancer therapy nih.govresearchgate.net. While direct studies on this compound are limited, the related benzoxazole (B165842) scaffold has been extensively studied for IMPDH inhibition nih.gov. Research on benzoxazole-based inhibitors against Mycobacterium tuberculosis IMPDH2 (MtbIMPDH2) has shown that these compounds can achieve high potency, with some derivatives demonstrating Ki,app values as low as 14 nM nih.gov. The selectivity of these compounds is attributed to their binding in a hydrophobic pocket that is not present in human IMPDH isoforms nih.gov. This suggests that the broader benzothiazole class holds potential for the development of selective IMPDH inhibitors.
| Compound Derivative | Target Enzyme | IC50 / Ki,app Value | Source |
|---|---|---|---|
| Benzothiazole-Thiadiazole Hybrid (4f ) | VEGFR-2 | 0.071 µM | nih.govresearchgate.net |
| 2-Aminobenzothiazole Hybrid (4a ) | VEGFR-2 | 0.091 µM (91 nM) | nih.govnih.gov |
| Benzothiazole-Thiadiazole Hybrid (4f ) | BRAF | 0.194 µM | nih.govresearchgate.net |
| Benzoxazole-based Inhibitor (3 ) | MtbIMPDH2 | 14 nM (Ki,app) | nih.gov |
Induction of Cell Cycle Arrest and Apoptosis in In Vitro Models
A key mechanism through which antiproliferative compounds exert their effect is by disrupting the cell cycle and inducing apoptosis (programmed cell death). Benzothiazole derivatives have been shown to modulate these pathways in various cancer cell lines.
For example, a derivative of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, compound H1 , demonstrated the ability to block the cell cycle in the G1 phase and promote apoptosis in HPV18-positive HeLa cervical cancer cells nih.gov. Similarly, a potent benzothiazole-thiadiazole hybrid, 4f , was found to cause cell cycle arrest in the G2/M and S phases nih.govresearchgate.net. Other 2-aminobenzothiazole derivatives, 4a and 4c , arrested the cell population in the S phase, while derivative 8a caused arrest at the G1/S transition point in MCF-7 cells nih.govnih.gov.
The induction of apoptosis is a common outcome of treatment with these compounds. Studies have shown that benzothiazole-chalcone hybrids trigger apoptosis in gastric cancer cells by upregulating pro-apoptotic proteins like caspase-3, -8, -9, Bax, and p53, while suppressing the anti-apoptotic protein Bcl-2 nih.gov. In MCF-7 breast cancer cells, a monothiooxalamide–benzothiazole hybrid was shown to induce late-stage apoptosis researchgate.netnih.gov. This process often involves the destabilization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway mdpi.com.
Anti-Inflammatory Effects (Mechanistic In Vitro or Animal Model Studies)
Chronic inflammation is a key factor in the development of various diseases, and compounds that can modulate inflammatory responses are of significant therapeutic interest. The benzothiazole scaffold has been explored for its anti-inflammatory potential.
Inhibition of Inflammatory Mediators (e.g., IL-6, TNF-α)
Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pro-inflammatory cytokines that play a central role in inflammatory processes. The ability of certain compounds to reduce the levels of these mediators is a strong indicator of anti-inflammatory activity.
In vitro studies have shown that some compounds containing the benzothiazole pharmacophore can effectively reduce the production of these cytokines. For instance, a study on new nicotinamide-based derivatives designed as VEGFR-2 inhibitors also assessed their impact on inflammatory markers in HCT-116 cells mdpi.com. One of the tested compounds, compound 6 , led to a significant decrease in the levels of TNF-α and IL-6 by 66.42% and 57.34%, respectively. A related compound, 7 , also reduced TNF-α and IL-6 levels by 60.54% and 52.75%, respectively mdpi.com. These findings suggest that the anti-cancer and anti-inflammatory pathways of these molecules may be linked. In vivo studies on other benzothiazole derivatives have also demonstrated significant anti-inflammatory and analgesic activities, further supporting the potential of this chemical class in modulating inflammatory responses nih.govrjeid.com.
Material Science and Other Non Biological Applications
Applications in Dye and Pigment Chemistry
Benzothiazole (B30560) derivatives are well-regarded for their utility in the synthesis of dyes and pigments, and 4-Methylbenzo[d]thiazol-6-amine is no exception. solubilityofthings.com The inherent properties of the benzothiazole core contribute to the stability and vibrant colors of the resulting colorants. solubilityofthings.comsolubilityofthings.com
Chromogenic Properties and Color Development
The chromogenic properties of molecules derived from this compound are a direct result of the extended conjugated system inherent in the benzothiazole structure. This system allows for the absorption of light in the visible spectrum, leading to the perception of color. The amino and methyl groups on the benzene (B151609) ring can be chemically modified to fine-tune the electronic properties of the molecule, thereby influencing the specific wavelengths of light absorbed and, consequently, the observed color.
Derivatives of this compound are key components in the synthesis of various classes of dyes, including azo dyes. journalijar.com The amino group provides a reactive site for diazotization, a crucial step in the formation of the azo bond (-N=N-), which is a powerful chromophore. By coupling the diazotized this compound with different aromatic compounds, a wide array of colors can be achieved. These dyes have found applications in the textile industry for dyeing fabrics and in the formulation of pigments for paints and coatings. journalijar.com
Use as Chemical Intermediates in Fine Chemical Synthesis
Precursors for Agrochemicals
The benzothiazole moiety is a recognized scaffold in the development of agrochemicals due to its association with a range of biological activities. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for pesticidal properties. For instance, derivatives of 2-aminobenzothiazoles have been incorporated into molecules showing potential as insecticides. mdpi.com The synthesis of such complex molecules often involves multi-step reaction sequences where a benzothiazole precursor, structurally related to this compound, serves as a foundational building block. The development of novel agrochemicals with prominent pesticidal properties is an ongoing area of research. nih.gov
Development of Sensors and Probes
The unique electronic and photophysical properties of benzothiazole derivatives have led to their exploration in the field of sensor technology. These compounds can be designed to exhibit changes in their optical or electrochemical properties upon interaction with specific analytes.
Chemosensors for Metal Ions
Derivatives of benzothiazole have been successfully employed as chromogenic chemosensors for the detection of metal ions. journalijar.com For example, a novel calix cymitquimica.comarene derivative incorporating benzothiazole azo groups was synthesized and demonstrated high selectivity for mercury ions (Hg²⁺). journalijar.com The sensing mechanism in such systems often involves the coordination of the metal ion with heteroatoms (nitrogen and sulfur) within the benzothiazole structure and the azo group. This interaction perturbs the electronic structure of the molecule, leading to a noticeable change in color or fluorescence, which can be detected visually or with spectroscopic techniques. While specific studies focusing solely on this compound as a chemosensor for metal ions are not prevalent, the broader success of benzothiazole-based sensors suggests its potential as a valuable platform for the design of new sensing molecules.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. While traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions and the use of hazardous reagents, the future of 4-Methylbenzo[d]thiazol-6-amine synthesis lies in the adoption of novel and sustainable routes. researchgate.netnumberanalytics.com
Future research will likely focus on one-pot syntheses and multicomponent reactions (MCRs), which offer high atom economy and reduce waste by combining multiple reaction steps into a single procedure. bohrium.comclockss.org The use of alternative and greener solvents, such as water, glycerol, and ionic liquids, is also a key area of exploration to minimize the environmental impact of the synthesis process. numberanalytics.comnih.gov Furthermore, the application of microwave-assisted synthesis can significantly reduce reaction times and improve yields. rasayanjournal.co.inscielo.br
Catalysis will play a pivotal role in these advancements. The exploration of heterogeneous catalysts, which can be easily recovered and reused, aligns with the principles of green chemistry. bohrium.comnih.gov Iron-catalyzed reactions, for instance, offer a more sustainable alternative to traditional heavy metal catalysts. clockss.org
Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzothiazoles
| Feature | Conventional Synthesis | Green Synthesis |
| Solvents | Often toxic and volatile organic solvents | Water, glycerol, ionic liquids numberanalytics.comnih.gov |
| Catalysts | Homogeneous, often heavy metals | Heterogeneous, reusable, earth-abundant metals (e.g., iron) clockss.orgnih.gov |
| Energy | High temperatures, long reaction times | Microwave irradiation, ambient temperatures nih.govrasayanjournal.co.inscielo.br |
| Efficiency | Often multi-step with purification at each stage | One-pot reactions, multicomponent reactions bohrium.comclockss.org |
| Waste | Significant generation of hazardous waste | Reduced waste, higher atom economy bohrium.com |
Exploration of New Biological Targets and Mechanisms of Action
The benzothiazole (B30560) nucleus is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. chemistryjournal.netchalcogen.rojchemrev.com A significant avenue for future research on this compound will be the systematic exploration of its potential to interact with novel biological targets.
Given that substituted 2-(4-aminophenyl)benzothiazoles have shown potent antitumor activity, investigating the anticancer potential of this compound and its derivatives against various cancer cell lines is a logical step. chemistryjournal.net The mechanism of action could involve the inhibition of key enzymes in cancer progression, such as p53-MDM2. nih.govtandfonline.com
The antimicrobial properties of benzothiazoles also warrant further investigation. nih.gov Research could focus on identifying the specific bacterial or fungal enzymes that are inhibited by this compound, potentially leading to the development of new antibiotics or antifungal agents. nih.gov Moreover, the potential for this compound to act as an inhibitor for enzymes like protoporphyrinogen (B1215707) IX oxidase, which is a target for herbicides, could open up applications in agrochemicals. tandfonline.comnih.gov
Advanced Computational Modeling for Predictive Design
The integration of computational tools in drug discovery has revolutionized the process of identifying and optimizing lead compounds. For this compound, advanced computational modeling will be instrumental in predicting its biological activity and guiding the design of more potent and selective derivatives.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of benzothiazole derivatives with their biological activities. tandfonline.comnih.gov This allows for the in-silico design of new compounds with enhanced properties. nih.govtandfonline.com
Molecular docking simulations can provide insights into the binding interactions between this compound and its potential biological targets at the atomic level. mdpi.comnih.gov This understanding is crucial for optimizing the compound's structure to improve its binding affinity and selectivity. nih.gov Furthermore, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time. nih.govtandfonline.com
Integration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly becoming an integral part of chemical synthesis, aiming to reduce the environmental footprint of chemical processes. numberanalytics.comnumberanalytics.com The future production of this compound will undoubtedly be shaped by these principles.
A key focus will be on minimizing waste and maximizing atom economy in the synthetic process. numberanalytics.com This can be achieved through the use of catalytic reactions and by designing synthetic routes where the majority of the atoms from the reactants are incorporated into the final product. researchgate.netbohrium.com The use of renewable feedstocks as starting materials is another important aspect of green chemistry that could be explored. numberanalytics.com
The development of solvent-free reaction conditions or the use of environmentally benign solvents like water will be a priority. nih.govorgchemres.orgnih.gov Technologies such as microwave-assisted synthesis not only improve efficiency but also contribute to energy conservation. rasayanjournal.co.inscielo.br
Structural Modifications for Enhanced Selectivity and Efficacy (mechanistic)
To improve the therapeutic potential of this compound, future research will focus on systematic structural modifications to enhance its selectivity and efficacy. Understanding the structure-activity relationship (SAR) is paramount in this endeavor. researchgate.netrjptonline.org
Introducing different substituents at various positions on the benzothiazole ring can significantly influence its biological activity. tandfonline.commdpi.com For example, the presence of specific functional groups can modulate the compound's binding affinity to its target protein and its pharmacokinetic properties. nih.govnih.gov
The amine group at the 6-position of this compound offers a reactive site for further chemical modifications. nih.gov Creating a library of derivatives by reacting this amine with various chemical moieties could lead to the discovery of compounds with improved biological profiles. The methyl group at the 4-position also influences the electronic and steric properties of the molecule, and its impact on activity should be considered in future design strategies.
Q & A
Q. What are the established synthetic routes for 4-Methylbenzo[d]thiazol-6-amine, and how can reaction parameters be optimized for improved yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as 6-nitrobenzo[d]thiazol-2-amine, involving diazotization followed by substitution reactions (e.g., using aqueous CuSO₄ and NaCl) . Alternative routes include refluxing 6-methylbenzo[d]thiazol-2-amine with hydrazine hydrate in ethylene glycol, achieving ~78% yield . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Base selection : Sodium hydroxide or potassium carbonate facilitates cyclization.
- Temperature control : Reflux conditions (e.g., 150°C for 10 hours) improve intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.47–7.01 ppm) and triplets (δ 6.88 ppm), while the methyl group resonates as a singlet (~δ 2.50 ppm). The amine (-NH₂) proton is observed as a broad singlet (~δ 4.96 ppm) in DMSO-d₆ .
- TLC : Use EtOAc/Hexane (50:50 v/v) with an Rf value of ~0.55–0.60 to monitor reaction progress .
- Mass Spectrometry : Confirm molecular weight (e.g., 164.24 g/mol for the base structure) via ESI-MS.
Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs exhibit MIC values in the 8–32 µg/mL range .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Derivatives with electron-withdrawing substituents show IC₅₀ values < 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target binding affinity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂ or -CN) at the 4-position improves interactions with hydrophobic enzyme pockets. For example, fluorinated analogs exhibit enhanced topoisomerase II inhibition .
- Side-Chain Elongation : Extending the amine side chain (e.g., morpholine or piperazine derivatives) increases solubility and target specificity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets like kinases or DNA repair enzymes .
Q. What methodological approaches resolve contradictions in biological assay data for this compound derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics .
- Solubility Optimization : Address discrepancies due to poor solubility by using co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation.
- Off-Target Profiling : Screen against a panel of unrelated enzymes to rule out non-specific effects .
Q. What strategies ensure high purity in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (silica gel, EtOAc/Hexane gradient) after each synthetic step to isolate intermediates .
- Crystallization : Recrystallize final products from ethanol/water mixtures to achieve >95% purity.
- Analytical Cross-Check : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. How can mechanistic studies elucidate the interaction between this compound and biological targets like topoisomerase II?
- Methodological Answer :
- Competitive Inhibition Assays : Use 18F-labeled analogs (e.g., 2-(2-fluoroethoxy)benzo[d]thiazol-6-amine) to track target engagement via radiometric assays .
- Kinetic Analysis : Measure kcat/Km values using stopped-flow spectroscopy to determine catalytic inhibition.
- Structural Biology : Co-crystallize the compound with topoisomerase II and resolve the structure via X-ray diffraction (2.0–3.0 Å resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
